4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate
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Overview
Description
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate involves multiple steps. One common method includes the esterification of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl with cyclohexanecarboxylic acid. The reaction is typically carried out in the presence of a catalyst such as N,N’-carbonyldiimidazole to activate the carboxylic acid . The resulting intermediate is then reacted with trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexane under controlled conditions to yield the final product .
Chemical Reactions Analysis
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate involves its interaction with various molecular targets. The coumarin moiety can intercalate with DNA, inhibiting the activity of enzymes such as DNA gyrase, which is crucial for bacterial replication . Additionally, the compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar compounds include other coumarin derivatives such as:
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar structure but differ in their substituents, leading to variations in their biological activities.
Benzofuran and benzoxazol derivatives: These compounds also exhibit antimicrobial and anti-inflammatory properties but differ in their core structures.
The uniqueness of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C28H31NO6 |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
(4-ethyl-8-methyl-2-oxochromen-7-yl) 4-(phenylmethoxycarbonylaminomethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C28H31NO6/c1-3-21-15-25(30)35-26-18(2)24(14-13-23(21)26)34-27(31)22-11-9-19(10-12-22)16-29-28(32)33-17-20-7-5-4-6-8-20/h4-8,13-15,19,22H,3,9-12,16-17H2,1-2H3,(H,29,32) |
InChI Key |
KSTHMKCIXLKGGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3CCC(CC3)CNC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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